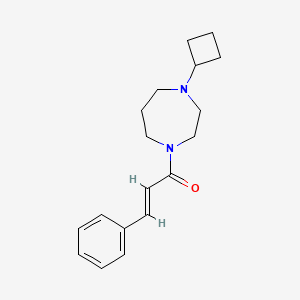

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one, commonly known as CB-DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CB-DPA belongs to the class of diazepane compounds and has been found to exhibit promising biological activity. In

Scientific Research Applications

Cathepsin B Inhibition and Cytotoxicity

Research on palladacycles, including those related to benzodiazepines, indicates a correlation between cathepsin B inhibition and cytotoxicity. Cathepsin B is an enzyme implicated in cancer-related events, and compounds showing inhibition of this enzyme have potential applications in cancer therapy. The study by Spencer et al. (2009) discusses the synthesis and evaluation of various palladacycles, providing insights into their potential therapeutic applications (Spencer et al., 2009).

Synthesis and Structure of Ruthenated Benzodiazepines

The synthesis and structural analysis of ruthenated benzodiazepines offer insights into the potential chemical modifications and applications of benzodiazepine derivatives. Pérez et al. (2002) presented the first synthesis of ruthenated benzodiazepines, highlighting the versatility of benzodiazepine scaffolds in coordination chemistry and potential pharmacological applications (Pérez et al., 2002).

Silver-Catalyzed Three-Component Reactions

The study by Xiao et al. (2015) explores the use of diazo compounds in a silver-catalyzed three-component reaction, leading to the synthesis of 3-benzazepines. This demonstrates the potential for creating complex heterocyclic structures, which may have applications in drug design and synthesis (Xiao et al., 2015).

Antimicrobial and Analgesic Activities

Bhat et al. (2014) synthesized novel derivatives of benzodiazepines and evaluated their antimicrobial, analgesic, and anti-inflammatory activities. This research highlights the potential of benzodiazepine derivatives in developing new therapeutic agents with diverse biological activities (Bhat et al., 2014).

Novel Heterocycles and Drug Design

The design of novel heterocycles, such as those related to aryl[e][1,3]diazepinediones, contributes to drug design and medicinal chemistry. Bardovskyi et al. (2020) discussed the synthesis, characterization, and potential rearrangements of such compounds, indicating their utility as precursors to drug-like molecules (Bardovskyi et al., 2020).

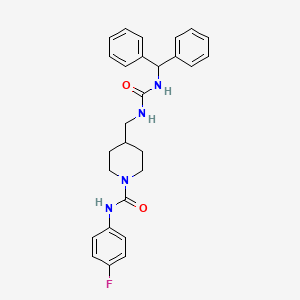

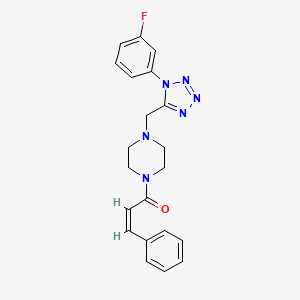

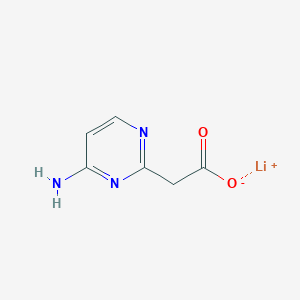

properties

IUPAC Name |

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(11-10-16-6-2-1-3-7-16)20-13-5-12-19(14-15-20)17-8-4-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAFKTQORDPCLU-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)

![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)

![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)